molecular formula C22H24N2O3S B3753275 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide

Cat. No.: B3753275
M. Wt: 396.5 g/mol
InChI Key: JHAVYEOOMNQNCF-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and a methylphenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.

    Coupling Reaction: The resulting thiazole intermediate is then coupled with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and phenoxybutanamide moiety make it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-26-18-12-10-17(11-13-18)19-15-28-22(23-19)24-21(25)9-6-14-27-20-8-5-4-7-16(20)2/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVYEOOMNQNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
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N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
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N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
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N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide

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